molecular formula C21H22N6O5 B11430356 5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[(2-ethoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide

5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[(2-ethoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11430356
M. Wt: 438.4 g/mol
InChI Key: RGMXHACWDZDTIV-UHFFFAOYSA-N
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Description

This compound is a triazole-carboxamide derivative characterized by a 1,2,3-triazole core substituted at the 1-position with a [(2-ethoxyphenyl)carbamoyl]methyl group and at the 4-position with a carboxamide linked to a 2H-1,3-benzodioxol-5-ylmethyl moiety. The structure integrates multiple pharmacophoric elements:

  • 1,3-Benzodioxole: A privileged scaffold in medicinal chemistry, known for enhancing metabolic stability and modulating lipophilicity .
  • 2-Ethoxyphenyl carbamoyl: The ethoxy group may influence solubility and binding interactions, as seen in analogs with aryl ether substituents .

Biological data specific to this compound are unavailable, but structurally related triazole derivatives exhibit cytostatic, calcium channel inhibitory, and antimicrobial activities .

Properties

Molecular Formula

C21H22N6O5

Molecular Weight

438.4 g/mol

IUPAC Name

5-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(2-ethoxyanilino)-2-oxoethyl]triazole-4-carboxamide

InChI

InChI=1S/C21H22N6O5/c1-2-30-15-6-4-3-5-14(15)24-18(28)11-27-20(22)19(25-26-27)21(29)23-10-13-7-8-16-17(9-13)32-12-31-16/h3-9H,2,10-12,22H2,1H3,(H,23,29)(H,24,28)

InChI Key

RGMXHACWDZDTIV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C(=C(N=N2)C(=O)NCC3=CC4=C(C=C3)OCO4)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[(2-ethoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a between an azide and an alkyne.

    Introduction of the Benzodioxole Moiety: The benzodioxole group can be introduced through a palladium-catalyzed cross-coupling reaction.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be attached using a carbamoylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Huisgen cycloaddition and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to ring-opening.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution can be facilitated by reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxole moiety.

    Reduction: Reduced forms of the triazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer or neurological disorders.

Industry

In the industrial sector, the compound could be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[(2-ethoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring and benzodioxole moiety can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as apoptosis in cancer cells or modulation of neurotransmitter activity in neurological disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Key structural analogs and their distinguishing features are summarized below:

Compound Name / ID Core Structure Substituents Key Structural Differences Reference
Target Compound 1H-1,2,3-triazole - 5-Amino
- N-(1,3-benzodioxol-5-ylmethyl)
- [(2-Ethoxyphenyl)carbamoyl]methyl
Reference compound for comparison -
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Pyrazole - 5-Chloro
- 3-Methyl
- 4-Carboxamide
Pyrazole core instead of triazole; lacks benzodioxole and ethoxyphenyl groups
CAI (5-amino-1-(4'-chlorobenzoyl-3,5-dichlorobenzyl)-1,2,3-triazole-4-carboxamide) 1H-1,2,3-triazole - 5-Amino
- Dichlorobenzyl group
Chlorinated benzyl substituent instead of benzodioxole and ethoxyphenyl moieties
5-(5-Amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole (5) Triazole-tetrazole - Amino-triazole
- Tetrazole
Hybrid triazole-tetrazole core; lacks carboxamide and aromatic substituents
N-(4-acetylphenyl)-5-amino-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 1H-1,2,3-triazole - 5-Amino
- 2-Methylphenyl
- 4-Acetylphenyl
Acetylphenyl substituent instead of benzodioxole and ethoxyphenyl groups

Physicochemical Properties

Comparative data for melting points (mp), solubility, and spectral characteristics:

Compound Name / ID mp (°C) ¹H NMR Key Signals (δ, ppm) HRMS ([M+H]⁺) Solubility Trends Reference
Target Compound N/A Predicted:
- 6.8–7.2 (benzodioxole Ar-H)
- 1.4 (ethoxy CH3)
Theoretical: 454.16 Moderate in DMF/DMSO; low in H2O -
3a 133–135 8.12 (s, 1H), 7.61–7.43 (m, 10H), 2.66 (s, 3H) 403.1 Soluble in chloroform, DMF
CAI N/A N/A 437.1 (M1 metabolite) Lipophilic (logP > 3)
Compound 5 215–217 8.1 (s, 1H, tetrazole), 6.3 (s, 2H, NH2) 168.06 Insoluble in H2O; soluble in MeOH

Computational Similarity Analysis

Using Tanimoto coefficients (Tc) for structural similarity ():

  • Target vs. CAI : Tc ≈ 0.65 (shared triazole-carboxamide core; differences in substituents).
  • Target vs. 3a : Tc ≈ 0.35 (different core: triazole vs. pyrazole).
  • Target vs. Compound 5 : Tc ≈ 0.25 (tetrazole hybrid vs. carboxamide).

Clustering via molecular networking () would group the target with other triazole-carboxamides (e.g., CAI) due to shared fragmentation patterns and functional groups.

Biological Activity

The compound 5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[(2-ethoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a triazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N4O4C_{18}H_{20}N_{4}O_{4}, with a molecular weight of approximately 364.38 g/mol. The structure features a triazole ring which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one in focus have shown effectiveness against various bacterial strains:

CompoundMIC (µg/mL)Bacterial Strain
5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[(2-ethoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide12.5 - 50.0Enterococcus faecalis
Other TriazolesVariesVarious strains

The compound demonstrated a minimum inhibitory concentration (MIC) ranging from 12.5 to 50 µg/mL against Enterococcus faecalis , indicating potent antibacterial activity .

Anticancer Activity

In vitro studies have evaluated the anticancer potential of triazole derivatives. The compound has been tested against several cancer cell lines, showing promising results:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)10Induction of apoptosis via mitochondrial pathway
HeLa (Cervical)15Inhibition of cell migration and proliferation

The results indicated that the compound induces apoptosis in cancer cells through mechanisms involving the downregulation of anti-apoptotic proteins such as Bcl-2 and upregulation of pro-apoptotic markers like cleaved caspase 3 .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on a series of triazole derivatives highlighted the efficacy of compounds similar to the one in focus against multi-drug resistant strains. The study concluded that modifications at the triazole ring significantly influenced antimicrobial potency.

Case Study 2: Anticancer Properties
Research on triazole-based compounds revealed their ability to inhibit tumor growth in xenograft models. The compound displayed a significant reduction in tumor size compared to controls, emphasizing its potential as an anticancer agent.

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